molecular formula C18H13Cl2N3OS B2579687 3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392253-42-8

3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2579687
CAS RN: 392253-42-8
M. Wt: 390.28
InChI Key: RYUNYRLOIAQZML-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and potential therapeutic benefits, which have been extensively studied in recent years.

Scientific Research Applications

Synthesis and Characterization

Research often focuses on synthesizing novel compounds and characterizing their molecular structures through techniques like X-ray crystallography, NMR, FT-IR, and mass spectrometry. These studies provide foundational knowledge on the physical and chemical properties of these compounds, essential for further application developments. For instance, studies on pyrazole derivatives have detailed their synthesis and structural elucidation, laying the groundwork for potential applications in various fields (Kumara et al., 2018).

Molecular Interactions

Understanding the molecular interactions of these compounds with biological targets or within materials science contexts is another area of focus. This includes investigations into how these compounds bind to receptors, their potential as ligands in metal complexes, and their incorporation into larger molecular frameworks for specific functionalities. Studies on antagonist interactions with cannabinoid receptors offer insights into the bioactive potential of structurally related compounds (Shim et al., 2002).

Biological Activities

Although excluded from the current inquiry, it's worth noting that similar compounds often undergo evaluation for their biological activities, including antimicrobial, anticancer, and other pharmacological effects. This research is crucial for identifying potential therapeutic applications of new compounds. While direct information on the specified compound's biological activities is not discussed, analogous compounds have been explored for their potential in treating various diseases, indicating a possible area of interest for future studies.

Material Science Applications

Pyrazole and benzamide derivatives have also found applications in material science, including the development of novel polymers, sensors, and electronic materials. Their unique chemical structures lend themselves to various functionalities, such as fluorescence, conductivity, and thermal stability, which are desirable in advanced materials research. For instance, polyamides containing pyrazoline moieties have been studied for their solubility, fusibility, and potential in heat-resistant resin applications (Mikroyannidis, 1997).

properties

IUPAC Name

3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-12-4-6-14(7-5-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-2-1-3-13(20)8-11/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUNYRLOIAQZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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